Solubility profile of 2-(3-cyano-1H-indol-1-yl)acetohydrazide in organic solvents
Solubility profile of 2-(3-cyano-1H-indol-1-yl)acetohydrazide in organic solvents
Topic: Solubility Profile and Thermodynamic Analysis of 2-(3-cyano-1H-indol-1-yl)acetohydrazide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary
The compound 2-(3-cyano-1H-indol-1-yl)acetohydrazide represents a critical scaffold in medicinal chemistry, serving as a precursor for fused heterocyclic systems (e.g., triazoles, oxadiazoles) with documented anticancer and antimicrobial potential. Accurate solubility data is the cornerstone of process optimization—governing yield during synthesis, purity during recrystallization, and bioavailability during formulation.
This guide provides a comprehensive technical framework for characterizing the solubility profile of this indole-hydrazide derivative. It details the Laser Monitoring Observation Technique for precise data acquisition, applies thermodynamic models (Modified Apelblat,
Chemical Context & Structural Significance
Understanding the solubility behavior requires analyzing the molecular architecture of the solute.
-
Indole Core: Provides lipophilic character and
- stacking potential, often leading to high lattice energy and reduced solubility in non-polar solvents. -
3-Cyano Group: A strong electron-withdrawing group that increases polarity and dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to unsubstituted indoles.
-
1-Acetohydrazide Chain: Acts as a dual hydrogen-bond donor (
, ) and acceptor ( ). This moiety drives the formation of intermolecular hydrogen bond networks (supramolecular synthons), which must be disrupted by the solvent for dissolution to occur.
Predicted Solubility Trend:
Experimental Methodology: Laser Monitoring Observation
To generate high-fidelity solubility data, the Laser Monitoring Observation Technique is the industry standard, minimizing human error associated with visual endpoint detection.
Materials & Purity
-
Solute: 2-(3-cyano-1H-indol-1-yl)acetohydrazide (Recrystallized, Purity
determined by HPLC). -
Solvents: Analytical grade (AR) or HPLC grade (Purity
). -
Apparatus: Jacketed glass vessel (
), precision thermostat ( ), laser transmissometer, magnetic stirrer.
Protocol Workflow
-
Preparation: Dissolve excess solute in
of solvent within the jacketed vessel. -
Equilibration: Stir continuously for 6–8 hours at a temperature slightly above the target measurement range to ensure saturation.
-
Cooling: Lower temperature to the starting point (
, typically ). -
Laser Detection: A laser beam passes through the solution to a photodetector.
-
Undissolved Solid: Beam scatters
Low/Unstable intensity. -
Dissolution: Solid disappears
Intensity maximizes and stabilizes.
-
-
Measurement: Slowly increase temperature (
). Record the temperature ( ) where laser intensity reaches a plateau (indicating complete dissolution). -
Calculation: Convert mass/volume ratios to mole fraction solubility (
).
Figure 1: Workflow for solubility determination using the Laser Monitoring technique.
Thermodynamic Modeling Framework
Experimental data must be correlated using thermodynamic models to allow for interpolation and prediction at unmeasured temperatures.
Modified Apelblat Equation
This semi-empirical model assumes a linear relationship between the logarithm of mole fraction solubility and temperature. It is excellent for polar solutes in polar solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).[1][2][3]
- : Empirical model parameters derived via non-linear regression.
(Buchowski) Equation
This model relates solubility to the melting point and enthalpy of fusion, useful for identifying ideal solubility behavior.
- : Model parameters reflecting solution non-ideality.
- : Melting temperature of the solute.
Figure 2: Logic flow for correlating solubility data with thermodynamic models.
Reference Solubility Profile (Analog-Based)
While specific data for the 3-cyano derivative is protocol-dependent, the profile below utilizes the validated data of its closest structural analog, 2-(1H-indol-3-yl)acetohydrazide , to provide a reliable baseline for solvent selection.
Table 1: Representative Solubility Profile (Mole Fraction
| Solvent Class | Solvent | Solubility ( | Solubility ( | Suitability |
| Polar Aprotic | DMSO | High: Reaction solvent | ||
| Polar Aprotic | DMF | High: Reaction solvent | ||
| Ketone | Acetone | Moderate: Crystallization | ||
| Alcohol | Methanol | Moderate: Co-solvent | ||
| Alcohol | Ethanol | Low: Anti-solvent/Crystallization | ||
| Alcohol | Isopropanol | Low: Anti-solvent | ||
| Ester | Ethyl Acetate | Low: Extraction | ||
| Non-Polar | Hexane | Insoluble: Wash solvent | ||
| Aqueous | Water | Insoluble: Precipitation |
Technical Insight:
-
Recrystallization Strategy: The sharp solubility differential between DMSO (high) and Water (low) suggests a "drowning-out" crystallization method. Alternatively, the steep temperature dependence in Ethanol makes it an ideal candidate for cooling crystallization.
-
Solvent Effect: Solubility correlates positively with the solvent's dipolarity/polarizability (
) and hydrogen bond acceptor capability ( ), confirming the solute's role as a hydrogen bond donor.
Dissolution Thermodynamics
The dissolution process is governed by the Gibbs–Helmholtz equation. For indole-hydrazides, the process is typically endothermic and entropy-driven .
Calculated Parameters (Typical Range):
-
Enthalpy (
): Positive ( to ). Indicates heat is absorbed; solubility increases with temperature. -
Entropy (
): Positive. Reflects the disordering of the crystal lattice overcoming the ordering of solvent molecules. -
Gibbs Energy (
): Positive. Indicates the dissolution is non-spontaneous at standard conditions (requires thermal energy or mixing entropy to proceed).
Equation:
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.
-
Buchowski, H., Ksiazczak, A., & Pietrzyk, S. (1980). Solvent activity along a saturation line and solubility of hydrogen-bonding solids. Journal of Physical Chemistry.
-
Sidra, L. R., et al. (2012). 2-(1H-Indol-3-yl)acetohydrazide.[4] Acta Crystallographica Section E.
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences.
-
Mohareb, R. M., et al. (2010). Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity. Molecules.
